4-Methyl-2-hexanone

Catalog No.
S748784
CAS No.
105-42-0
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-hexanone

CAS Number

105-42-0

Product Name

4-Methyl-2-hexanone

IUPAC Name

4-methylhexan-2-one

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3

InChI Key

XUPXMIAWKPTZLZ-UHFFFAOYSA-N

SMILES

CCC(C)CC(=O)C

Canonical SMILES

CCC(C)CC(=O)C

Identification and Occurrence:

4-Methyl-2-hexanone is a ketone with the chemical formula C7H14O and CAS Registry Number 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound can be found naturally in the fruit of Prunus avium, commonly known as the sweet cherry [].

Limited Research:

Potential Research Areas:

Due to its limited research history, several potential research areas exist for 4-Methyl-2-hexanone:

  • Biochemistry: Exploring the potential biological functions of 4-Methyl-2-hexanone within the sweet cherry or other organisms.
  • Environmental Science: Investigating the presence and potential environmental impact of 4-Methyl-2-hexanone in various ecosystems.
  • Synthetic Chemistry: Utilizing 4-Methyl-2-hexanone as a starting material for the synthesis of other valuable compounds.

4-Methyl-2-hexanone is a ketone with the chemical formula C7H14O\text{C}_7\text{H}_{14}\text{O} and a CAS Registry Number of 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound appears as a colorless liquid with a mild, ketone-like odor and is characterized by a seven-carbon chain with a methyl group attached to the fourth carbon and a carbonyl group (C=O) bonded to the second carbon. This structure classifies it as a medium-chain ketone, which influences its reactivity and solubility properties .

4-Methyl-2-hexanone can be found naturally in certain fruits, such as the sweet cherry (Prunus avium), although its natural occurrence is not extensively documented . Due to its unique structure, it possesses various chemical properties that make it of interest in both industrial applications and scientific research.

4-Methyl-2-Hexanone is considered a flammable liquid with moderate toxicity. Here are some safety points to consider:

  • Inhalation: Exposure to MIK vapors can cause irritation to the respiratory system.
  • Skin Contact: MIK may cause skin irritation or burns upon prolonged contact.
  • Ingestion: Ingestion can be harmful and may cause nausea, vomiting, or dizziness.
. Some significant examples include:

  • Formation Reaction:
    (CH3)2CO+CH3CH(CH3)COOHCH3CH(CH3)COCH3+H2O(\text{CH}_3)_2\text{CO}+\text{CH}_3\text{CH}(\text{CH}_3)\text{COOH}\rightarrow \text{CH}_3\text{CH}(\text{CH}_3)\text{COCH}_3+\text{H}_2\text{O}
  • Reduction Reaction:
    CH3CH(CH3)COCH3+LiAlH4CH3CH(CH3)CHOHCH3+AlCl3+LiOH\text{CH}_3\text{CH}(\text{CH}_3)\text{COCH}_3+\text{LiAlH}_4\rightarrow \text{CH}_3\text{CH}(\text{CH}_3)\text{CHOHCH}_3+\text{AlCl}_3+\text{LiOH}

These reactions highlight the compound's potential for further transformations, making it valuable in synthetic organic chemistry.

The biological activity of 4-methyl-2-hexanone has not been extensively studied, but its presence in natural sources suggests potential interactions with biological systems. Its moderate toxicity and flammability necessitate caution during handling, particularly in laboratory settings. Research into its effects on living organisms could yield insights into its safety profile and potential therapeutic applications .

4-Methyl-2-hexanone can be synthesized through various methods, including:

  • Alkylation of Ketones: This method involves the reaction of acetone with an appropriate alkyl halide under basic conditions.
  • Oxidation of Alcohols: Secondary alcohols can be oxidized using oxidizing agents to yield the corresponding ketones.

These synthesis routes allow for the production of 4-methyl-2-hexanone in laboratory settings for research and industrial applications .

4-Methyl-2-hexanone has several applications, including:

  • Solvent: Its solvent properties make it useful in various chemical processes.
  • Flavoring Agent: Due to its pleasant odor, it may be used in food flavoring and fragrance formulations.
  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds.

The versatility of this compound underscores its importance in both industrial and research contexts .

Interaction studies involving 4-methyl-2-hexanone have primarily focused on its reactivity with hydroxyl radicals and other atmospheric constituents. Understanding these interactions is crucial for assessing its environmental impact and stability under various conditions. Further research could elucidate the kinetics of these reactions and their implications for atmospheric chemistry .

Several compounds share structural similarities with 4-methyl-2-hexanone. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
2-HexanoneC6H12OShorter carbon chain; commonly used as a solvent.
3-HexanoneC6H12ODifferent position of the carbonyl group; used in flavoring.
4-Methyl-3-pentanoneC6H12OMethyl group at a different position; used as an intermediate in organic synthesis.

While these compounds share similar functional groups, 4-methyl-2-hexanone's unique structure gives it distinct properties that set it apart from others, particularly regarding its odor profile and potential applications in flavoring and fragrance industries .

XLogP3

1.8

Other CAS

105-42-0

Wikipedia

4-methyl-2-hexanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Modify: 2023-08-15

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